molecular formula C9H11NO B14392998 (5-Ethenyl-4-methylpyridin-3-yl)methanol CAS No. 88110-20-7

(5-Ethenyl-4-methylpyridin-3-yl)methanol

Cat. No.: B14392998
CAS No.: 88110-20-7
M. Wt: 149.19 g/mol
InChI Key: OEBMGFIXALXELD-UHFFFAOYSA-N
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Description

(5-Ethenyl-4-methylpyridin-3-yl)methanol is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, featuring an ethenyl group at the 5-position, a methyl group at the 4-position, and a methanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethenyl-4-methylpyridin-3-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylpyridine.

    Ethenylation: The 5-position of 4-methylpyridine is ethenylated using a suitable reagent such as vinyl magnesium bromide.

    Hydroxymethylation: The 3-position is then hydroxymethylated using formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5-Ethenyl-4-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: (5-Ethenyl-4-methylpyridin-3-yl)aldehyde or (5-Ethenyl-4-methylpyridin-3-yl)carboxylic acid.

    Reduction: (5-Ethyl-4-methylpyridin-3-yl)methanol.

    Substitution: (5-Ethenyl-4-methylpyridin-3-yl)methyl chloride.

Scientific Research Applications

(5-Ethenyl-4-methylpyridin-3-yl)methanol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Ethenyl-4-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Methylpyridin-3-yl)methanol: Lacks the ethenyl group, making it less reactive in certain chemical reactions.

    (5-Ethyl-4-methylpyridin-3-yl)methanol: Similar structure but with an ethyl group instead of an ethenyl group, affecting its reactivity and interactions.

Uniqueness

(5-Ethenyl-4-methylpyridin-3-yl)methanol is unique due to the presence of both an ethenyl and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

88110-20-7

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(5-ethenyl-4-methylpyridin-3-yl)methanol

InChI

InChI=1S/C9H11NO/c1-3-8-4-10-5-9(6-11)7(8)2/h3-5,11H,1,6H2,2H3

InChI Key

OEBMGFIXALXELD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1CO)C=C

Origin of Product

United States

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